molecular formula C21H19O13+ B13854319 3-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium

3-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium

Cat. No.: B13854319
M. Wt: 479.4 g/mol
InChI Key: LRYMYJPTHCZZCZ-BHWDSYMASA-O
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Description

“3-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium” is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its multiple hydroxyl groups and a carboxylic acid group, which contribute to its chemical reactivity and potential biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as flavonoid precursors and sugar derivatives.

    Glycosylation Reaction: The key step involves the glycosylation of the flavonoid core with a sugar moiety. This is achieved using glycosyl donors and catalysts under controlled conditions.

    Hydroxylation and Carboxylation:

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation processes using biocatalysts or chemical catalysts. The optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.

    Substitution: Substitution reactions can introduce various functional groups, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for glycosylation and substitution reactions.

Major Products

The major products formed from these reactions include oxidized flavonoid derivatives, reduced forms, and substituted analogs with altered biological activities.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Antioxidant Activity: Due to its multiple hydroxyl groups, the compound exhibits strong antioxidant properties, protecting cells from oxidative stress.

    Enzyme Inhibition: It can inhibit specific enzymes, making it a potential candidate for drug development.

Medicine

    Anti-inflammatory Effects: The compound’s anti-inflammatory properties make it a potential therapeutic agent for treating inflammatory diseases.

    Cancer Research: Its ability to modulate signaling pathways involved in cell proliferation and apoptosis is being explored for cancer treatment.

Industry

    Food Additives: The compound’s antioxidant properties make it suitable for use as a natural food preservative.

    Cosmetics: It is used in cosmetic formulations for its skin-protective and anti-aging effects.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Mechanism: It scavenges free radicals and reactive oxygen species, preventing cellular damage.

    Enzyme Inhibition: By binding to enzyme active sites, it inhibits their activity, affecting metabolic pathways.

    Signal Transduction: The compound modulates signaling pathways, such as the MAPK and NF-κB pathways, influencing cell survival and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid known for its anticancer and cardioprotective effects.

    Myricetin: A flavonoid with strong antioxidant and enzyme inhibitory activities.

Uniqueness

“3-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium” is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl and carboxyl groups, which enhance its chemical reactivity and biological functions.

Properties

Molecular Formula

C21H19O13+

Molecular Weight

479.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H18O13/c22-7-3-9(23)8-5-13(33-21-17(29)15(27)16(28)19(34-21)20(30)31)18(32-12(8)4-7)6-1-10(24)14(26)11(25)2-6/h1-5,15-17,19,21,27-29H,(H5-,22,23,24,25,26,30,31)/p+1/t15-,16-,17+,19-,21+/m0/s1

InChI Key

LRYMYJPTHCZZCZ-BHWDSYMASA-O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

Origin of Product

United States

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